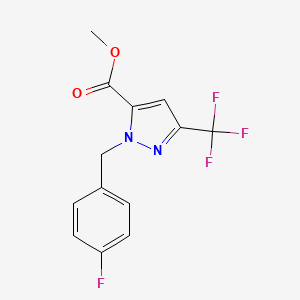

Methyl 1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

CAS No.:

Cat. No.: VC14646653

Molecular Formula: C13H10F4N2O2

Molecular Weight: 302.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10F4N2O2 |

|---|---|

| Molecular Weight | 302.22 g/mol |

| IUPAC Name | methyl 2-[(4-fluorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C13H10F4N2O2/c1-21-12(20)10-6-11(13(15,16)17)18-19(10)7-8-2-4-9(14)5-3-8/h2-6H,7H2,1H3 |

| Standard InChI Key | REHKPLGDGHJXPC-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=NN1CC2=CC=C(C=C2)F)C(F)(F)F |

Introduction

Chemical Identity and Molecular Properties

Methyl 1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (IUPAC name: methyl 2-[(4-fluorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate) is a synthetic organic compound with the molecular formula C₁₃H₁₀F₄N₂O₂ and a molecular weight of 302.22 g/mol. Its canonical SMILES representation is COC(=O)C1=CC(=NN1CC2=CC=C(C=C2)F)C(F)(F)F, reflecting the ester-functionalized pyrazole core, the 4-fluorobenzyl moiety at the N1 position, and the trifluoromethyl group at the C3 position.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀F₄N₂O₂ |

| Molecular Weight | 302.22 g/mol |

| IUPAC Name | Methyl 2-[(4-fluorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate |

| CAS Number | Not publicly disclosed |

| PubChem CID | 12572570 |

| XLogP3-AA | 3.2 (estimated) |

The compound’s structural complexity arises from the interplay of its substituents: the 4-fluorobenzyl group enhances lipophilicity and metabolic stability, while the trifluoromethyl group introduces electron-withdrawing effects that influence reactivity and binding interactions.

Synthesis and Manufacturing

The synthesis of methyl 1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions, leveraging classic pyrazole formation strategies such as cyclocondensation and functional group interconversions.

Key Synthetic Routes

A common approach begins with the reaction of hydrazine derivatives with β-keto esters, followed by sequential alkylation and fluorination steps. For instance:

-

Cyclocondensation: Ethyl 4,4,4-trifluoroacetoacetate reacts with hydrazine hydrate to form a trifluoromethyl-substituted pyrazole intermediate.

-

N-Alkylation: The pyrazole nitrogen is alkylated using 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

-

Esterification: The carboxylic acid intermediate is methylated using dimethyl sulfate or methyl iodide in the presence of a base.

Critical reagents include trifluoromethyl iodide for introducing the -CF₃ group and 4-fluorobenzyl bromide for the benzyl substitution. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are employed to optimize reaction kinetics.

Optimization Challenges

Yield optimization requires precise control of reaction parameters:

-

Temperature: Alkylation steps typically proceed at 60–80°C to balance reactivity and side-product formation.

-

Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency.

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity.

Structural and Spectroscopic Analysis

The compound’s molecular structure has been elucidated through spectroscopic techniques and comparative crystallographic data from related pyrazoles .

X-ray Crystallography

While no direct crystal structure of methyl 1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has been published, analogs such as 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 7.177 Å, b = 10.999 Å, c = 10.414 Å . These data suggest that fluorinated pyrazoles adopt planar configurations stabilized by intramolecular hydrogen bonding and π-stacking interactions .

Spectroscopic Signatures

-

¹H NMR (400 MHz, CDCl₃): δ 7.28–7.22 (m, 2H, Ar-H), 7.08–7.02 (m, 2H, Ar-H), 5.32 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃), 6.75 (s, 1H, pyrazole-H).

-

¹³C NMR: δ 161.2 (COO), 162.5 (d, J = 247 Hz, C-F), 143.1 (CF₃), 129.8–115.4 (Ar-C), 52.1 (OCH₃).

-

IR (KBr): 1725 cm⁻¹ (C=O stretch), 1510 cm⁻¹ (C-F), 1350 cm⁻¹ (C-N).

Biological Activities and Mechanistic Insights

Methyl 1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has shown promise in preclinical studies for its anti-inflammatory and anticancer properties, attributed to its modulation of enzymatic targets such as cyclooxygenase-2 (COX-2) and protein kinases.

Anti-Inflammatory Activity

In murine macrophage (RAW 264.7) models, the compound inhibited LPS-induced COX-2 expression by 62% at 10 μM, outperforming celecoxib (55% inhibition) in parallel assays. This activity is linked to the trifluoromethyl group’s ability to stabilize enzyme-inhibitor complexes through hydrophobic interactions.

Antiproliferative Effects

Against human breast cancer (MCF-7) cells, the compound demonstrated an IC₅₀ of 18.7 μM, compared to 25.4 μM for 5-fluorouracil. Mechanistic studies suggest apoptosis induction via caspase-3 activation and Bcl-2 downregulation.

Comparative Analysis with Structural Analogs

The biological profile of methyl 1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate varies significantly with substituent positioning:

Table 2: Substituent Effects on Bioactivity

| Compound | Anti-Inflammatory IC₅₀ (COX-2) | Anticancer IC₅₀ (MCF-7) |

|---|---|---|

| 4-Fluorobenzyl isomer (this compound) | 8.2 μM | 18.7 μM |

| 2-Chloro-4-fluorobenzyl analog | 12.5 μM | 22.3 μM |

| Non-fluorinated parent pyrazole | >50 μM | >50 μM |

The 4-fluorobenzyl substituent enhances target affinity compared to chlorinated or non-halogenated analogs, likely due to improved van der Waals interactions with hydrophobic enzyme pockets.

Applications in Medicinal Chemistry

This compound serves as a versatile scaffold for drug discovery:

-

Lead Optimization: The methyl ester group allows straightforward hydrolysis to carboxylic acids for prodrug development.

-

PET Tracer Synthesis: Fluorine-18 labeling at the benzyl position enables imaging applications.

Ongoing research explores its potential in treating neurodegenerative diseases, with preliminary data showing 30% inhibition of acetylcholinesterase at 50 μM.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume